N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide
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Overview
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azomethine group (C=N) can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The presence of hydroxyl and methoxy groups can also facilitate interactions with various molecular targets, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4,5-trimethoxybenzohydrazide is unique due to the specific arrangement of hydroxyl and methoxy groups on its aromatic rings.
Properties
Molecular Formula |
C17H18N2O6 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H18N2O6/c1-23-14-6-11(7-15(24-2)16(14)25-3)17(22)19-18-9-10-4-5-12(20)8-13(10)21/h4-9,20-21H,1-3H3,(H,19,22)/b18-9+ |
InChI Key |
JOKJKFWLLVQANX-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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